molecular formula C14H18O4 B140746 Diethyl 2,2'-(1,4-phenylene)diacetate CAS No. 36076-26-3

Diethyl 2,2'-(1,4-phenylene)diacetate

Cat. No. B140746
CAS RN: 36076-26-3
M. Wt: 250.29 g/mol
InChI Key: JRSOAUOHTHOAOP-UHFFFAOYSA-N
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Description

“Diethyl 2,2’-(1,4-phenylene)diacetate” is an organic compound with the molecular formula C14H18O4 . It is a derivative of phenylene, which is a type of aromatic hydrocarbon. The compound is characterized by two ester groups attached to the phenylene ring .


Molecular Structure Analysis

The molecular structure of “Diethyl 2,2’-(1,4-phenylene)diacetate” is characterized by a planar configuration . The mean planes of the phenyl ring system form a dihedral angle with the mean plane of the phenyl ring moiety . In the crystal, molecules are linked by weak intermolecular C—H O and C—H N hydrogen bonds into chains extending along the c-axis and b-axis directions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Diethyl 2,2’-(1,4-phenylene)diacetate” include a molecular weight of 250.29 . It is a solid at room temperature .

Scientific Research Applications

Biodegradable Materials

Diethyl 2,2’-(1,4-phenylene)diacetate has been explored for its potential in creating biodegradable polyesters. These materials are designed to break down after use, reducing environmental impact. The compound’s thermal properties have been analyzed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), indicating its suitability for such applications .

Pharmaceuticals

In the pharmaceutical industry, this compound could be utilized in the synthesis of various drug molecules. Its structure, featuring two ester groups attached to a phenylene ring, makes it a versatile intermediate for creating complex organic molecules that could serve as active pharmaceutical ingredients .

Safety and Hazards

The safety information for “Diethyl 2,2’-(1,4-phenylene)diacetate” indicates that it is classified under the GHS07 category . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

ethyl 2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-13(15)9-11-5-7-12(8-6-11)10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSOAUOHTHOAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300882
Record name Diethyl 2,2'-(1,4-phenylene)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,2'-(1,4-phenylene)diacetate

CAS RN

36076-26-3
Record name 1,4-Diethyl 1,4-benzenediacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36076-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 139681
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Record name 36076-26-3
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Record name Diethyl 2,2'-(1,4-phenylene)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,2′-(1,4-phenylene)diacetic acid (10.0 g, 51 mmol) was dissolved in ethanol (100 ml) and the solution treated dropwise with catalytic acetyl chloride (2.5 ml). The reaction mixture was stirred at reflux for 18 hours before being allowed to cool and concentrated in vacuo. The residue was taken up in ethyl acetate (100 ml) and extracted with sodium bicarbonate solution (3×50 ml) and brine (3×50 ml). The organic phase was then dried (magnesium sulphate) and concentrated in vacuo. The residue was triturated with pentane to yield the title product, 11.8 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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